molecular formula C9H12N2O4S B2805242 Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate CAS No. 494763-49-4

Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate

Cat. No. B2805242
CAS RN: 494763-49-4
M. Wt: 244.27
InChI Key: JVQGWRQXZNFKCB-UHFFFAOYSA-N
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Description

“Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate” is a chemical compound. It is related to 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid . The compound has a molecular formula of C18H21N3O8 .

Scientific Research Applications

Synthesis and Structural Analysis

The compound Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate has been explored in various synthetic and structural analyses. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran led to the synthesis of 6-methyl-3-(thietan-3-yl)uracil, which was further reacted to produce compounds with potential for detailed conformational behavior analysis determined by internal rotation, as demonstrated through computer modeling and physical characterization methods such as X-ray analysis, NMR, and IR spectroscopy (Kataev et al., 2021).

Polymer Synthesis

Polyamides containing nucleobase moieties such as theophylline and thymine were synthesized through reactions involving the compound of interest or its derivatives. These polymers, characterized by their solubility in DMSO, formic acid, and water, demonstrate the versatility of this compound in creating materials with potential biomedical applications (Hattori & Kinoshita, 1979).

Green Chemistry Approaches

An environmentally benign method for producing dimethylated 1,6-dihydropyrimidines utilized the subject compound as a precursor, showcasing the move towards more sustainable chemical syntheses. This method employed non-toxic and environmentally friendly reagents, highlighting the compound's role in developing safer synthetic protocols (Wang, Quan, & Zhang, 2008).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of the target compound have been explored for their antiparasitic activities, demonstrating the potential for the development of novel therapeutic agents against diseases like malaria and leishmaniasis. The synthesis of specific derivatives and their biological assessment indicate the compound's utility in drug discovery and development (Azas et al., 2003).

Novel Heterocyclic Compounds

Research has also delved into synthesizing novel heterocyclic compounds through reactions involving the compound, highlighting its role as a precursor in the synthesis of complex molecules with potential pharmaceutical applications. These studies underscore the compound's importance in organic and medicinal chemistry research for generating new molecular scaffolds (Abbas et al., 2006).

properties

IUPAC Name

methyl 2-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-10-6(12)4-7(11(2)9(10)14)16-5-8(13)15-3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQGWRQXZNFKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate

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